molecular formula C8H8BrIO2 B13461164 (5-Bromo-2-iodo-3-methoxyphenyl)methanol

(5-Bromo-2-iodo-3-methoxyphenyl)methanol

Cat. No.: B13461164
M. Wt: 342.96 g/mol
InChI Key: ISUHWXBQFPCQBN-UHFFFAOYSA-N
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Description

(5-Bromo-2-iodo-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrIO2 It is characterized by the presence of bromine, iodine, and methoxy groups attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-iodo-3-methoxyphenyl)methanol typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvents like chloroform or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. The purification of the final product might involve techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-iodo-3-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine and iodine groups can be reduced to form simpler phenyl derivatives.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (5-Bromo-2-iodo-3-methoxyphenyl)aldehyde or (5-Bromo-2-iodo-3-methoxyphenyl)carboxylic acid.

Scientific Research Applications

(5-Bromo-2-iodo-3-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated phenyl derivatives and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5-Bromo-2-iodo-3-methoxyphenyl)methanol exerts its effects depends on its interactions with molecular targets. The presence of bromine and iodine atoms can influence its reactivity and binding properties. These halogen atoms can participate in halogen bonding, which can affect the compound’s interaction with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-methoxyphenyl)methanol
  • (5-Iodo-2-methoxyphenyl)methanol
  • (5-Bromo-2-iodophenyl)methanol

Uniqueness

(5-Bromo-2-iodo-3-methoxyphenyl)methanol is unique due to the simultaneous presence of bromine, iodine, and methoxy groups on the phenyl ring. This combination of substituents can result in distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H8BrIO2

Molecular Weight

342.96 g/mol

IUPAC Name

(5-bromo-2-iodo-3-methoxyphenyl)methanol

InChI

InChI=1S/C8H8BrIO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3

InChI Key

ISUHWXBQFPCQBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1I)CO)Br

Origin of Product

United States

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